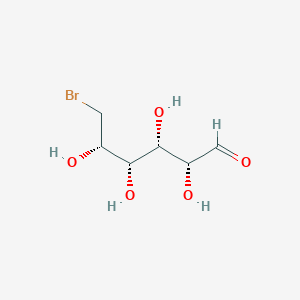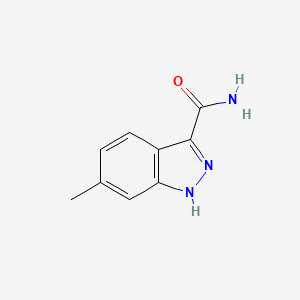![molecular formula C11H12BrN3O B1383103 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine CAS No. 1416714-18-5](/img/structure/B1383103.png)
6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
Übersicht
Beschreibung
The compound “6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine” is a complex organic molecule that contains several functional groups. It has a pyrazolo[3,4-b]pyridine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyridine ring. The molecule also contains a bromine atom attached to the 6-position of the pyrazolo[3,4-b]pyridine core and a tetrahydro-2H-pyran-2-yl group attached to the 1-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the bicyclic pyrazolo[3,4-b]pyridine core, the bromine atom, and the tetrahydro-2H-pyran-2-yl group . The presence of these groups would likely confer unique chemical properties to the molecule.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the bromine atom and the tetrahydro-2H-pyran-2-yl group . The bromine atom could potentially undergo nucleophilic substitution reactions, while the tetrahydro-2H-pyran-2-yl group could participate in reactions involving the opening of the pyran ring.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of the bromine atom could increase the compound’s molecular weight and potentially affect its solubility and reactivity.Wissenschaftliche Forschungsanwendungen
-
Tetrahydropyran Synthesis
- Field : Organic Chemistry .
- Application : Tetrahydropyran is a key structural motif in many natural products and pharmaceuticals . The synthesis of tetrahydropyrans is a significant area of research in organic chemistry .
- Method : Various methods have been developed for the synthesis of tetrahydropyrans, including the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins .
- Results : The reaction tolerated various substitution patterns and a number of functional groups, providing a versatile method for the synthesis of tetrahydropyrans .
-
5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
- Field : Chemical Synthesis .
- Application : This compound is likely used as a building block in the synthesis of more complex molecules .
- Method : The specific methods of application would depend on the desired end product .
- Results : The outcomes would also depend on the specific reactions being carried out .
-
4-Bromotetrahydropyran
- Field : Medicinal Chemistry .
- Application : This compound is used as a reactant in the preparation of a selective small-molecule melanocortin-4 receptor agonist .
- Method : The specific methods of application would depend on the desired end product .
- Results : The outcomes would also depend on the specific reactions being carried out .
-
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine
- Field : Medicinal Chemistry .
- Application : This compound is used in the synthesis of potential histone deacetylase (HDAC) inhibitors .
- Method : The specific methods of application would depend on the desired end product .
- Results : The outcomes would also depend on the specific reactions being carried out .
-
Nickel-catalyzed alkyl-alkyl Suzuki coupling reactions
- Field : Organic Chemistry .
- Application : 4-Bromotetrahydropyran is used as a reactant in nickel-catalyzed alkyl-alkyl Suzuki coupling reactions .
- Method : The specific methods of application would depend on the desired end product .
- Results : The outcomes would also depend on the specific reactions being carried out .
-
Synthesis of potential histone deacetylase (HDAC) inhibitors
- Field : Medicinal Chemistry .
- Application : O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine is used in the synthesis of potential histone deacetylase (HDAC) inhibitors .
- Method : The specific methods of application would depend on the desired end product .
- Results : The outcomes would also depend on the specific reactions being carried out .
-
Nickel-catalyzed alkyl-alkyl Suzuki coupling reactions
- Field : Organic Chemistry .
- Application : 4-Bromotetrahydropyran is used as a reactant in nickel-catalyzed alkyl-alkyl Suzuki coupling reactions with boron reagents .
- Method : The specific methods of application would depend on the desired end product .
- Results : The outcomes would also depend on the specific reactions being carried out .
-
Synthesis of potential histone deacetylase (HDAC) inhibitors
- Field : Medicinal Chemistry .
- Application : O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine is used in the synthesis of the following potential histone deacetylase (HDAC) inhibitors: 2- [1- (naphthalene-2-sulfonyl)-heterocyclyl]-pyrimidine-5-carboxylic acid (tetrahydropyran-2-yloxy)-amides .
- Method : The specific methods of application would depend on the desired end product .
- Results : The outcomes would also depend on the specific reactions being carried out .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-bromo-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O/c12-9-5-4-8-7-13-15(11(8)14-9)10-3-1-2-6-16-10/h4-5,7,10H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYSLNLSWZCUMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=CC(=N3)Br)C=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



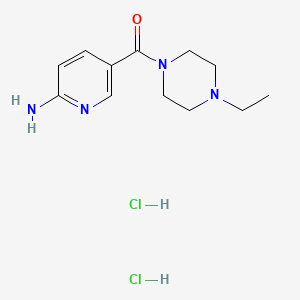

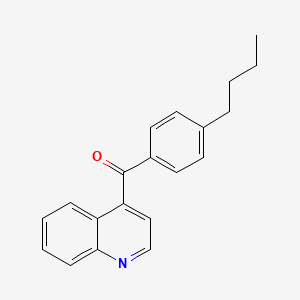
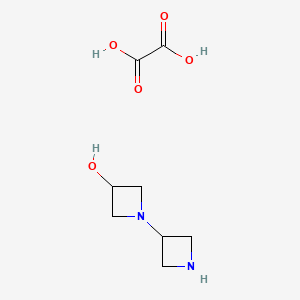
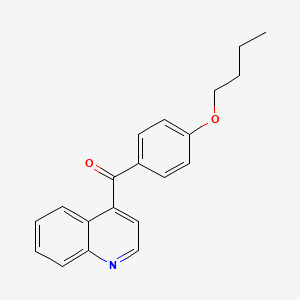
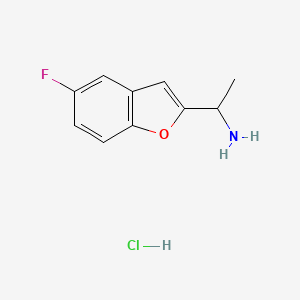
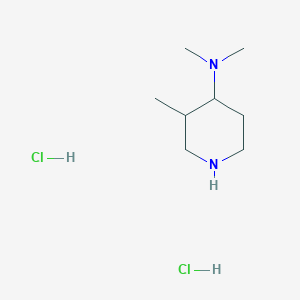
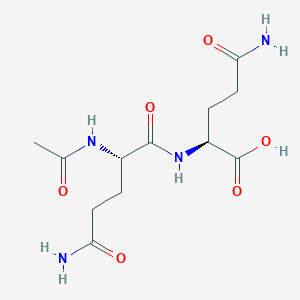
![(6R,7R)-7-[[(2Z)-2-(5-acetamido-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1383037.png)
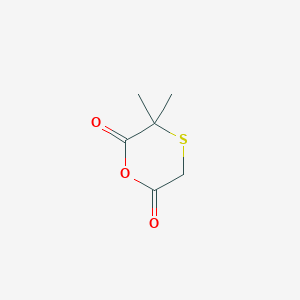
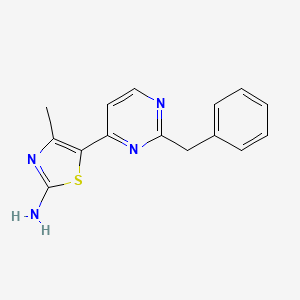
![2,2-Bis[4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1383040.png)
